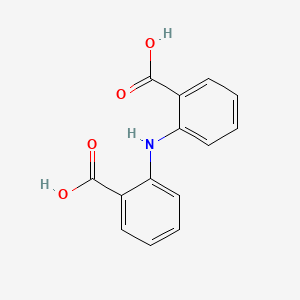

2,2'-Iminodibenzoic acid

概要

説明

2,2’-Iminodibenzoic acid, also known as Diphenylamine-2,2’-dicarboxylic acid, is a light yellow powder or crystal . Its molecular formula is HN(C6H4CO2H)2 and it has a molecular weight of 257.24 .

Synthesis Analysis

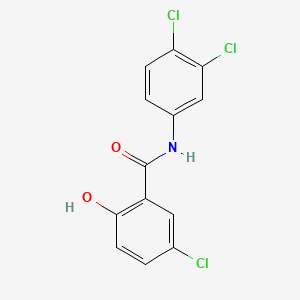

2,2’-Iminodibenzoic acid can be synthesized from Anthranilic acid and 2-Bromobenzoic acid . It has also been used in a post-synthesis passivation process for CsPbI3 nanocrystals .

Molecular Structure Analysis

The molecular structure of 2,2’-Iminodibenzoic acid is represented by the formula HN(C6H4CO2H)2 . The InChI key for this compound is ZFRNOTZQUGWMQN-UHFFFAOYSA-N .

Chemical Reactions Analysis

The elemental analysis of 2,2’-Iminodibenzoic acid shows that it contains Carbon (61.4% - 69.3%), Nitrogen (5.0% - 5.9%), and Hydrogen (4.37%) .

Physical And Chemical Properties Analysis

2,2’-Iminodibenzoic acid has a melting point of 298 °C (dec.) . Its density is 1.424g/cm³ . The boiling point is estimated to be 467°C at 760 mmHg .

科学的研究の応用

Synthesis of Pharmaceutical Drugs

2,2’-Iminodibenzoic acid: is utilized in the synthesis of various pharmaceutical drugs. As an organoboron compound, it plays a crucial role in the development of new medications, particularly those that require complex molecular structures .

Chelating Agent in Metal Poisoning Treatment

This compound serves as a chelating agent in the treatment of metal poisoning. It binds to heavy metals in the body, facilitating their removal and reducing toxicity, which is essential in clinical treatments for metal intoxications .

Stabilization of Perovskite Nanocrystals

In the field of material science, 2,2’-Iminodibenzoic acid is used to stabilize perovskite nanocrystals. It acts as a bidentate ligand that passivates the nanocrystals, leading to improved stability and photoluminescence, which is beneficial for optoelectronic devices like LEDs .

Photoluminescence Applications

The compound enhances the photoluminescence quantum yield of perovskite nanocrystals, making it valuable for applications that require high photoluminescence efficiency, such as in lighting and display technologies .

Biomedical Research

2,2’-Iminodibenzoic acid: is a biochemical used in biomedical research. Its properties as an organoboron compound make it suitable for exploring new diagnostic and therapeutic agents .

Organoboron Compound Research

The compound is significant in the research of organoboron compounds, which are critical in medicinal chemistry. It contributes to the understanding of the structure and reactivity of organoboron compounds, paving the way for new discoveries in this domain .

Safety And Hazards

2,2’-Iminodibenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

特性

IUPAC Name |

2-(2-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRNOTZQUGWMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206619 | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Iminodibenzoic acid | |

CAS RN |

579-92-0 | |

| Record name | 2,2′-Iminodibenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Iminodibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439411S4TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

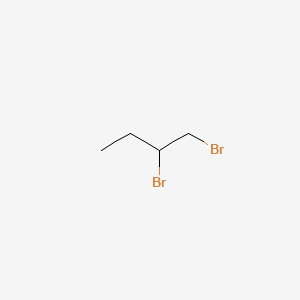

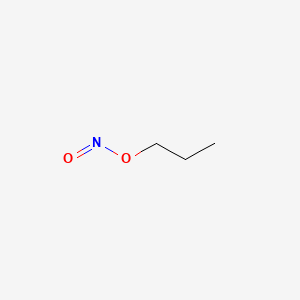

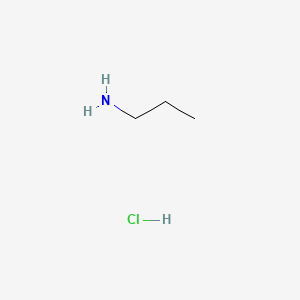

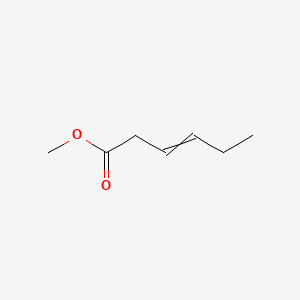

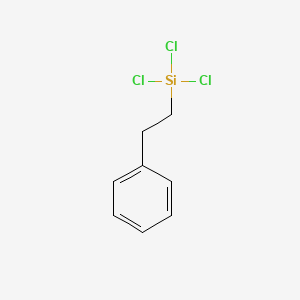

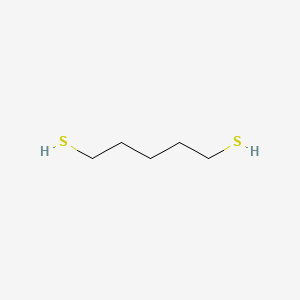

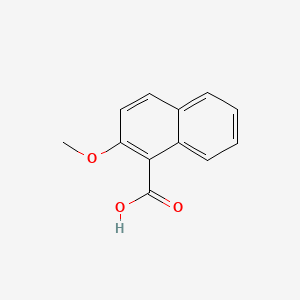

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,2'-Iminodibenzoic acid primarily acts as a chelating agent, meaning it binds to metal ions. This binding occurs through its two carboxylate groups and the nitrogen atom in the imino group, forming stable complexes with metal ions like Cu(II), Pb(II), and Cd(II) [, , ]. This chelation can have various downstream effects depending on the context. For instance, IDA-cellulose adsorbents can remove heavy metal ions from solutions, effectively purifying water [, ]. In biological contexts, IDA can inhibit ATP-binding cassette transporters, suppressing interleukin-12 p40 production and major histocompatibility complex II up-regulation in macrophages [].

ANone: 2,2'-Iminodibenzoic acid has the following characteristics:

- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on the compound's characterization. For instance, X-ray crystallography studies have determined the crystal structure of IDA and its derivatives [, , ].

A: 2,2'-Iminodibenzoic acid demonstrates good compatibility with various materials like cellulose and chitosan, forming stable adsorbents [, , ]. The stability of IDA under different conditions is crucial for its applications. For example, IDA-crosslinked chitosan adsorbents effectively remove metal ions under varying pH conditions [].

A: Research shows 2,2'-Iminodibenzoic acid can act as a supporting ligand in ruthenium-based water oxidation catalysts []. In these systems, the anionic, redox-non-innocent nature of IDA allows it to store oxidative equivalents and facilitate the multi-electron transfer process of water oxidation []. The reaction mechanism involves the formation of a high-valent Ru(VII) species, with O-O bond formation occurring via a radical-radical coupling pathway between a ruthenium-oxo species and a hydroxocerium(IV) ion [].

ANone: Computational methods are valuable for understanding IDA's properties and behavior. While the provided papers don't delve into specific computational studies, these methods could be used to model its interaction with metal ions, predict binding affinities, and design more efficient IDA-based adsorbents.

A: The stability of IDA under various conditions is essential for its practical applications. While specific stability data isn't detailed in the provided papers, research on IDA-based adsorbents suggests good stability across different pH ranges [, ]. Further studies focusing on storage conditions, temperature sensitivity, and long-term stability would be beneficial. Regarding formulation, research highlights the use of IDA in creating materials like cellulose and chitosan adsorbents [, , ]. These formulations are designed to optimize IDA's accessibility for metal ion binding and enhance its practicality in applications like water purification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。